molecular formula C8H16ClNO2 B1418001 (R)-Ethyl piperidine-3-carboxylate hydrochloride CAS No. 37675-19-7

(R)-Ethyl piperidine-3-carboxylate hydrochloride

Cat. No. B1418001
CAS RN: 37675-19-7
M. Wt: 193.67 g/mol
InChI Key: ZCEGLOKZSLNARG-OGFXRTJISA-N
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Description

“®-Ethyl piperidine-3-carboxylate hydrochloride” is a chemical compound. However, there is limited information available specifically for this compound. A similar compound, “®-Methyl piperidine-3-carboxylate hydrochloride”, has been found in databases1. This compound has a molecular weight of 179.64 and a molecular formula of C7H14ClNO21.



Synthesis Analysis

There is no specific information available on the synthesis of “®-Ethyl piperidine-3-carboxylate hydrochloride”. However, a related compound, “methyl piperidine-3-carboxylate”, has been mentioned in a study2. This compound was used as a small-molecule agonist of the METTL3-METTL14-WTAP complex to promote the thermogenesis of adipose tissue2.



Molecular Structure Analysis

The molecular structure of “®-Ethyl piperidine-3-carboxylate hydrochloride” is not directly available. However, a related compound, “®-Methyl piperidine-3-carboxylate hydrochloride”, has a molecular weight of 179.65 and a molecular formula of C7H14ClNO23.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “®-Ethyl piperidine-3-carboxylate hydrochloride”. However, a related compound, “methyl piperidine-3-carboxylate”, has been used as a small-molecule agonist of the METTL3-METTL14-WTAP complex2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Ethyl piperidine-3-carboxylate hydrochloride” are not directly available. However, a related compound, “®-Methyl piperidine-3-carboxylate hydrochloride”, is a solid and should be stored in a dark place, in an inert atmosphere, at room temperature


Scientific Research Applications

GABA Uptake Inhibition

(R)-Ethyl piperidine-3-carboxylate hydrochloride and its derivatives are being studied for their potential as gamma-aminobutyric acid (GABA) uptake inhibitors. Compounds with diarylmethylsulfinyl ethyl side chains demonstrated potent inhibitory activities on GABA uptake in cultured cells expressing mouse GAT1, indicating their potential for impacting neurotransmitter regulation (Zhang et al., 2007).

Microbial Reduction

The compound has been a subject of microbial reduction studies, where most evaluated microorganisms produced ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate as the major product, showcasing its potential for enantioselective synthesis (Guo et al., 2006).

Synthesis of Complex Molecules

(R)-Ethyl piperidine-3-carboxylate hydrochloride serves as a starting material in various synthesis processes for complex molecules such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, indicating its role in the creation of potentially biologically active compounds (Rui, 2010).

Asymmetric Synthesis

The compound is used in asymmetric synthesis approaches, like the synthesis of CIS-(3R,4R)- N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, suggesting its utility in producing enantiomerically pure compounds (Hao et al., 2011).

Scalable Synthesis

Efforts have been made to develop practical and scalable synthesis methods for ethyl (R)-piperidine-3-acetate from related compounds, showing the industrial and practical relevance of these chemical structures (Zhu et al., 2012).

properties

IUPAC Name

ethyl (3R)-piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEGLOKZSLNARG-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660823
Record name Ethyl (3R)-piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl piperidine-3-carboxylate hydrochloride

CAS RN

37675-19-7
Record name Ethyl (3R)-piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37675-19-7
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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